molecular formula C20H15NO3S B405505 2-Methylquinolin-8-yl naphthalene-2-sulfonate CAS No. 438478-98-9

2-Methylquinolin-8-yl naphthalene-2-sulfonate

Cat. No.: B405505
CAS No.: 438478-98-9
M. Wt: 349.4g/mol
InChI Key: FFCBCSVZISNCQD-UHFFFAOYSA-N
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Description

2-Methylquinolin-8-yl naphthalene-2-sulfonate is a specialized research compound designed for investigating novel pathways in chemical biology and drug discovery. Its molecular architecture, featuring a quinoline moiety linked to a naphthalenesulfonate group, is of significant interest for modulating metalloenzyme activity. This compound serves as a key chemical tool for probing the function of targets such as Sarcoplasmic/Endoplasmic Reticulum Calcium ATPase (SERCA) . Furthermore, the 8-quinolinyl scaffold is recognized in the exploration of glyoxalase 1 (GLO1) inhibitors, a promising target for neurological disorders and depression, where such compounds can penetrate the blood-brain barrier and demonstrate efficacy in preclinical models . The naphthalenesulfonate component contributes to the molecule's properties and may influence its interaction with biological systems . Researchers utilize this chemical to study structure-activity relationships and develop novel therapeutic strategies, particularly in oncology and neuroscience . This product is strictly for research applications in a controlled laboratory setting.

Properties

IUPAC Name

(2-methylquinolin-8-yl) naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3S/c1-14-9-10-16-7-4-8-19(20(16)21-14)24-25(22,23)18-12-11-15-5-2-3-6-17(15)13-18/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCBCSVZISNCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Sulfonylation in Dichloromethane with Triethylamine

Reagents :

  • 2-Methylquinolin-8-ol (1.0 equiv)

  • Naphthalene-2-sulfonyl chloride (1.1 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (DCM) solvent

Procedure :
The quinoline derivative and sulfonyl chloride are dissolved in anhydrous DCM under nitrogen. Triethylamine is added dropwise at 0°C to scavenge HCl. The mixture warms to room temperature and stirs for 12–24 hours. After aqueous workup (washing with KHSO₄ and brine), the product is purified via silica gel chromatography.

Yield : 82–93%
Key Insight : This method prioritizes mild conditions, avoiding thermal degradation. The use of DCM ensures compatibility with moisture-sensitive reagents.

Microwave-Assisted Synthesis in Dimethylformamide

Reagents :

  • 2-Methylquinolin-8-ol (1.0 equiv)

  • Naphthalene-2-sulfonyl chloride (1.2 equiv)

  • Potassium carbonate (2.0 equiv)

  • Dimethylformamide (DMF) solvent

Procedure :
Reactants and base are suspended in DMF and irradiated under microwave conditions (100–120°C, 300 W) for 1–2 hours. Post-reaction, the mixture is poured into ice water, and the precipitate is filtered and recrystallized from acetonitrile.

Yield : 85–90%
Key Insight : Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes. DMF’s high polarity enhances nucleophilicity of the quinoline oxygen.

One-Pot Continuous Flow Synthesis

Reagents :

  • 2-Methylquinolin-8-ol (1.0 equiv)

  • Naphthalene-2-sulfonyl chloride (1.05 equiv)

  • Diisopropylethylamine (DIPEA, 1.2 equiv)

  • Tetrahydrofuran (THF) solvent

Procedure :
Reactants and base are dissolved in THF and pumped through a heated (60°C) continuous flow reactor (residence time: 15 minutes). The output is concentrated, and the crude product is triturated with heptane to afford pure sulfonate.

Yield : 88–91%
Key Insight : Continuous flow systems improve heat/mass transfer, minimizing side reactions. THF’s moderate polarity balances solubility and reactivity.

Catalytic Base Method with Calcium Hydride

Reagents :

  • 2-Methylquinolin-8-ol (1.0 equiv)

  • Naphthalene-2-sulfonyl chloride (1.1 equiv)

  • Calcium hydride (CaH₂, 0.2 equiv)

  • Acetonitrile (MeCN) solvent

Procedure :
CaH₂ is added to MeCN to scavenge trace water. The quinoline and sulfonyl chloride are introduced, and the mixture refluxes for 6 hours. After filtration and solvent removal, the residue is washed with ether to yield the product.

Yield : 78–84%
Key Insight : CaH₂ acts as a desiccant and mild base, preventing hydrolysis of the sulfonyl chloride. This method is ideal for substrates prone to over-sulfonation.

Solvent-Free Mechanochemical Synthesis

Reagents :

  • 2-Methylquinolin-8-ol (1.0 equiv)

  • Naphthalene-2-sulfonyl chloride (1.1 equiv)

  • Sodium bicarbonate (1.5 equiv)

Procedure :
Reactants and NaHCO₃ are ground in a ball mill (500 rpm, 30 minutes). The mixture is extracted with ethyl acetate, and the organic layer is evaporated to dryness.

Yield : 75–80%
Key Insight : Mechanochemistry eliminates solvent use, aligning with green chemistry principles. Sodium bicarbonate neutralizes HCl efficiently in solid-state reactions.

Comparative Analysis of Methods

Method Solvent Base Temperature Time Yield
Classical SulfonylationDCMTriethylamine0°C → RT12–24 h82–93%
Microwave-AssistedDMFK₂CO₃100–120°C1–2 h85–90%
Continuous FlowTHFDIPEA60°C15 min88–91%
Catalytic BaseMeCNCaH₂Reflux6 h78–84%
MechanochemicalSolvent-freeNaHCO₃Ball milling30 min75–80%

Critical Reaction Parameters

  • Base Selection :

    • Tertiary amines (e.g., Et₃N) are optimal for rapid deprotonation but may require stoichiometric amounts.

    • Inorganic bases (e.g., K₂CO₃) suit high-temperature reactions but risk hydrolyzing sulfonyl chlorides.

  • Solvent Effects :

    • Polar aprotic solvents (DMF, MeCN) enhance nucleophilicity but complicate purification.

    • Non-polar solvents (DCM, THF) reduce side reactions but slow kinetics.

  • Purification Challenges :

    • Silica gel chromatography resolves byproducts like unreacted sulfonyl chloride or bis-sulfonates.

    • Recrystallization from acetonitrile or heptane yields high-purity product.

Mechanistic Considerations

The reaction proceeds via a two-step mechanism:

  • Deprotonation : The base abstracts the hydroxyl proton of 2-methylquinolin-8-ol, generating a potent alkoxide nucleophile.

  • Nucleophilic Attack : The alkoxide attacks the electrophilic sulfur in naphthalene-2-sulfonyl chloride, displacing chloride and forming the sulfonate ester.

Side Reactions :

  • Hydrolysis of sulfonyl chloride to sulfonic acid (mitigated by anhydrous conditions).

  • Over-sulfonation at other quinoline positions (controlled by stoichiometry) .

Chemical Reactions Analysis

Types of Reactions

2-Methylquinolin-8-yl naphthalene-2-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : The compound serves as a building block for synthesizing more complex molecules and is utilized in various organic reactions .
  • Coordination Chemistry : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes .

Biology

  • Enzyme Inhibition Studies : The compound is employed in research focusing on enzyme inhibition, providing insights into molecular interactions and mechanisms .
  • Fluorescent Probes : Its fluorescent properties enable its use as a probe for detecting specific biomolecules, enhancing the study of biological pathways .

Medicine

  • Antimicrobial Properties : Investigations into its antimicrobial activities suggest potential applications in developing new antibiotics .
  • Anticancer Research : The compound has been explored for its anticancer properties, showing promise against various cancer cell lines. For instance, studies indicate that derivatives exhibit significant cytotoxicity against human lung carcinoma (A549) and other cancer types .

Industry

  • Dyes and Pigments Production : Due to its chromophoric properties, 2-Methylquinolin-8-yl naphthalene-2-sulfonate is used in creating dyes and pigments for various industrial applications .

Case Studies

  • Anticancer Activity Study : A study evaluated the cytotoxic effects of various derivatives against multiple cancer cell lines. Results showed that certain derivatives had IC50 values significantly lower than standard treatments like doxorubicin, indicating their potential as effective anticancer agents .
  • Enzyme Inhibition Investigation : Research demonstrated that the compound could inhibit specific enzymes critical for cancer proliferation, suggesting its utility in targeted cancer therapies .
  • Fluorescent Probes Development : The development of fluorescent probes based on this compound has advanced the detection of biomolecules in cellular environments, enhancing our understanding of biological processes .

Mechanism of Action

The mechanism of action of 2-Methylquinolin-8-yl naphthalene-2-sulfonate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Trisulfonated naphthalene derivatives (e.g., compound 18 in ) exhibit lower solubility due to increased ionic character, whereas monosulfonates like the target compound balance hydrophilicity and lipophilicity .

Key Observations :

  • Rh-catalyzed methods (yield ~57% for quinoline derivatives) are less efficient than conventional sulfonate esterification (yield ~83%) but enable regioselective coupling .
  • The 2-methylquinoline group may complicate synthesis due to steric effects, requiring optimized catalysts or elevated temperatures .

Reactivity in Micellar and Catalytic Systems

The sulfonate group’s reactivity is critical in micellar environments. and highlight the behavior of methyl naphthalene-2-sulfonate in micellar solutions:

Reaction System Key Finding Relevance to Target Compound Reference
Methyl naphthalene-2-sulfonate + Br⁻ (micelles) Rate enhancement via micellar Br⁻ concentration and headgroup interactions Target’s sulfonate likely undergoes similar nucleophilic substitutions
DMSO-water mixtures Hydration shell disruption increases reaction rates Quinoline moiety may alter micellar partitioning

Key Observations :

  • The target compound’s naphthalene-2-sulfonate group is expected to react similarly to methyl naphthalene-2-sulfonate in micellar systems, but the bulky quinoline substituent may reduce accessibility to nucleophiles .

Bioactive Analogues and Pharmacological Potential

While direct data are absent, structurally related compounds exhibit bioactivity:

Compound Bioactivity Structural Feature Reference
2-[1-(4-Fluorobenzyl)-1H-indol-3-yl]-N-(2-methylquinolin-8-yl)-2-oxoacetamide Apoptosis induction (anticancer) 2-Methylquinolin-8-yl + sulfonamide
Suramin analogs (e.g., compound 15) Enzyme inhibition (antiparasitic) Polysulfonated naphthalene core

Key Observations :

  • Polysulfonated compounds (e.g., suramin analogs) show broad bioactivity, but monosulfonates like the target may offer improved selectivity .

Biological Activity

2-Methylquinolin-8-yl naphthalene-2-sulfonate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and applications in various biological contexts.

The molecular formula of 2-Methylquinolin-8-yl naphthalene-2-sulfonate is C20H15NO3S, with a molecular weight of 349.4 g/mol. The synthesis typically involves the esterification of 2-naphthalenesulfonic acid with 2-methylquinolin-8-ol, often employing dehydrating agents like thionyl chloride or phosphorus oxychloride under reflux conditions in solvents such as dichloromethane or toluene.

Antimicrobial Properties

Research indicates that 2-Methylquinolin-8-yl naphthalene-2-sulfonate exhibits notable antimicrobial activity. In a study assessing various quinoline derivatives, it was found that certain derivatives showed significant inhibition against bacterial strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae. For instance, one derivative demonstrated an inhibition zone of 22 mm against Pseudomonas aeruginosa, comparable to standard drugs .

Anticancer Potential

The compound has also been investigated for its anticancer properties. A review highlighted that derivatives of quinoline compounds possess a wide range of pharmacological applications, including as anticancer agents. The mechanism of action often involves the modulation of enzyme activity or interaction with specific cellular receptors, although detailed pathways for 2-Methylquinolin-8-yl naphthalene-2-sulfonate remain to be fully elucidated .

The biological activity of 2-Methylquinolin-8-yl naphthalene-2-sulfonate is attributed to its structural features that allow it to interact with various molecular targets within cells. The compound may influence enzymatic pathways or receptor activities, leading to altered cellular responses. Specific studies have suggested that quinoline derivatives can act as inhibitors for certain enzymes involved in critical metabolic pathways .

Case Studies and Research Findings

  • Antibacterial Activity : A comparative study evaluated the antibacterial efficacy of several quinoline derivatives, including 2-Methylquinolin-8-yl naphthalene-2-sulfonate. The results indicated significant antibacterial activity against multiple strains, with varying degrees of effectiveness depending on the chemical substituents present on the quinoline structure.
    CompoundBacterial StrainInhibition Zone (mm)
    2-Methylquinolin-8-yl naphthalene-2-sulfonatePseudomonas aeruginosa22
    Derivative R=4-CH3PhKlebsiella pneumoniae25
    Standard Drug-24 (for Pseudomonas)
  • Anticancer Activity : In vitro studies have shown that certain derivatives exhibit low toxicity against non-cancerous cell lines while effectively inhibiting cancer cell proliferation at higher concentrations (up to 200 µM) without significant cytotoxic effects on normal cells .
  • Enzyme Inhibition : Another research avenue explored the inhibitory effects on acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. The findings suggest potential therapeutic applications in metabolic disorders where ACC plays a pivotal role .

Q & A

Q. What are the established synthetic routes for 2-methylquinolin-8-yl naphthalene-2-sulfonate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling 2-methylquinolin-8-ol with naphthalene-2-sulfonyl chloride under basic conditions. Key steps include:

  • Base Selection : Use of K₂CO₃ or NaOH to deprotonate the hydroxyl group of 2-methylquinolin-8-ol, facilitating nucleophilic substitution .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while temperature control (25–60°C) minimizes side reactions like sulfonate hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical for isolating high-purity product.

Q. How can spectroscopic and chromatographic techniques characterize structural integrity and purity?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the sulfonate group. The quinoline proton at C8 (δ 8.2–8.5 ppm) and sulfonate aromatic protons (δ 7.8–8.1 ppm) are diagnostic .
  • HRMS : Validate molecular formula (C₂₀H₁₅NO₃S⁺; calculated [M+H]⁺ = 358.0845) .
  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% area) .

Key Finding : Discrepancies in NMR splitting patterns may indicate incomplete sulfonation or residual solvents, necessitating iterative recrystallization .

Q. What stability considerations are critical for handling this compound in aqueous vs. organic media?

Methodological Answer:

  • Hydrolytic Stability : The sulfonate ester bond is labile under strongly acidic (pH < 3) or alkaline (pH > 10) conditions. Use buffered solutions (pH 6–8) for aqueous studies .
  • Photodegradation : Protect from UV light (λ < 400 nm) to prevent quinoline ring cleavage. Store in amber vials at –20°C .
  • Thermal Stability : Decomposition onset at 180°C (TGA data), requiring inert atmospheres (N₂/Ar) for high-temperature reactions .

Advanced Research Questions

Q. How can mechanistic insights into sulfonate group reactivity inform the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Electrophilic Substitution : The sulfonate group activates the naphthalene ring for halogenation (e.g., Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) at the 6-position .
  • Cross-Coupling : Suzuki-Miyaura reactions (Pd catalysts) with arylboronic acids enable diversification of the quinoline scaffold .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites for targeted functionalization .

Contradiction Note : While sulfonate groups typically act as electron-withdrawing groups, resonance effects in naphthalene may lead to unexpected regioselectivity, requiring empirical validation .

Q. What computational approaches resolve discrepancies in experimental vs. predicted spectroscopic data?

Methodological Answer:

  • DFT-Based NMR Prediction : Optimize geometry at the B3LYP/6-311+G(d,p) level and calculate chemical shifts with the GIAO method. Deviations >0.3 ppm suggest conformational flexibility or solvent effects .
  • TD-DFT for UV-Vis : Simulate electronic transitions to assign absorption bands (e.g., π→π* at 270 nm; n→π* at 320 nm) .
  • MD Simulations : Assess solvation dynamics in DMSO/water mixtures to explain anomalous HPLC retention times .

Q. How can researchers address conflicting toxicity data in cellular vs. in vitro assays?

Methodological Answer:

  • Metabolic Activation : Test cytotoxicity in hepatocyte models (e.g., HepG2) to account for sulfonate ester hydrolysis into genotoxic naphthalene derivatives .
  • Reactive Oxygen Species (ROS) Assays : Use DCFH-DA probes to quantify oxidative stress, which may explain discrepancies between cell-free and live-cell data .
  • Comparative Genomics : Identify microbial degradation pathways (e.g., Sphingomonas xenophaga BN6) to predict environmental persistence and ecotoxicity .

Q. Data Contradiction Example :

Study TypeIC₅₀ (µM)Model SystemReference
In Vitro (Plasmid DNA)120DNA strand breaks
Cellular (HeLa)450Viability assay

Resolution: Cellular detoxification mechanisms (e.g., glutathione conjugation) may mitigate toxicity compared to cell-free systems .

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